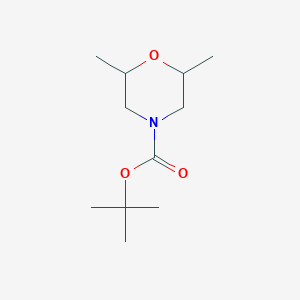
Tert-butyl 2,6-dimethylmorpholine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2,6-dimethylmorpholine-4-carboxylate is an organic compound with the molecular formula C11H21NO3 and a molecular weight of 215.29 g/mol It is a morpholine derivative, characterized by the presence of a tert-butyl ester group at the 4-position and methyl groups at the 2 and 6 positions of the morpholine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2,6-dimethylmorpholine-4-carboxylate typically involves the reaction of 2,6-dimethylmorpholine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 2,6-dimethylmorpholine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Tert-butyl 2,6-dimethylmorpholine-4-methanol.
Substitution: Various substituted morpholine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Tert-butyl 2,6-dimethylmorpholine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-butyl 2,6-dimethylmorpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
Tert-butyl 2,6-dimethylmorpholine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where stability and reactivity are crucial .
Propriétés
Formule moléculaire |
C11H21NO3 |
|---|---|
Poids moléculaire |
215.29 g/mol |
Nom IUPAC |
tert-butyl 2,6-dimethylmorpholine-4-carboxylate |
InChI |
InChI=1S/C11H21NO3/c1-8-6-12(7-9(2)14-8)10(13)15-11(3,4)5/h8-9H,6-7H2,1-5H3 |
Clé InChI |
UJDPADYLZZKMRV-UHFFFAOYSA-N |
SMILES canonique |
CC1CN(CC(O1)C)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,6-Dichloro-3-((2-(trimethylsilyl)ethoxy)methyl)-3h-imidazo[4,5-b]pyridine](/img/structure/B13069796.png)


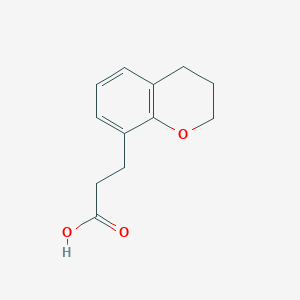



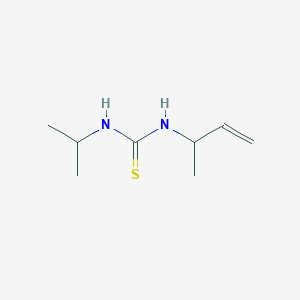
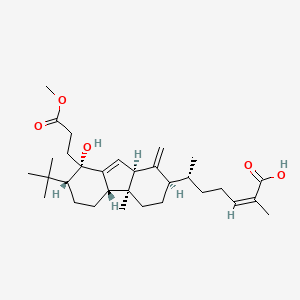
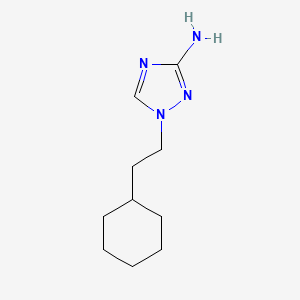


![3-Methyl-3H-imidazo[4,5-c]pyridine-7-carboxylic acid](/img/structure/B13069867.png)
![1-[(3-Methylpyridin-2-YL)methyl]-1H-pyrazol-4-amine](/img/structure/B13069873.png)
